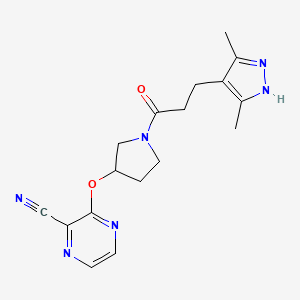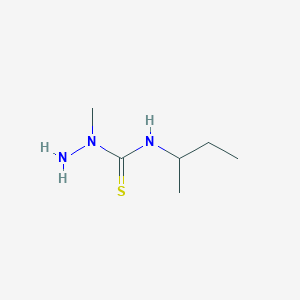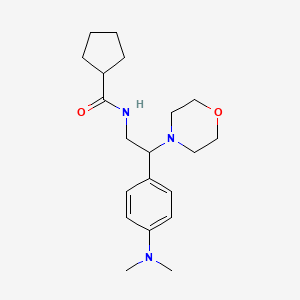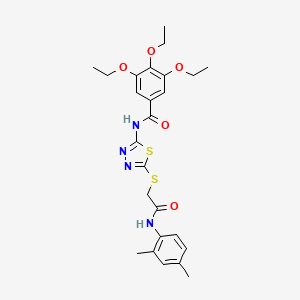
3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Compounds related to 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrate a wide range of synthetic applications, particularly in the formation of heterocyclic compounds. The synthesis processes often involve reactions with hydrazine hydrate, ethyl acetoacetate, and other reagents, leading to the formation of pyrazole, pyridine, and pyrimidine derivatives. These reactions are crucial for the development of new pharmaceuticals and materials with enhanced properties. For instance, the synthesis of pyrazole-4-carbonitrile and indolylpyridine derivatives showcases the versatility of these compounds in generating biologically active molecules (Abdallah, 2007).
Anticancer Activity
Several studies have investigated the anticancer potential of compounds synthesized from 3,5-dimethyl-1H-pyrazol derivatives. For example, the synthesis and evaluation of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been conducted, revealing significant anticancer activities. These studies underscore the potential of such compounds in developing new anticancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives have also been explored, with compounds demonstrating promising results against various bacterial strains. This highlights the potential of pyrazine derivatives in addressing infectious diseases and contributing to the development of new antibiotics (R.V.Sidhaye et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Mode of Action
It is known that subtle structural variations on the phenyl moiety of similar compounds can tune biological properties toward antiviral or antitumoral activity . The antitumoral activity was due to inhibition of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect cell division and growth, which are critical processes in both viral replication and tumor growth .
Result of Action
Given its potential antiviral and antitumoral activity, it may lead to the inhibition of viral replication or tumor growth .
properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-11-14(12(2)22-21-11)3-4-16(24)23-8-5-13(10-23)25-17-15(9-18)19-6-7-20-17/h6-7,13H,3-5,8,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXXGQILWXROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)